molecular formula C16H17N B12832854 Rel-(2R,5S)-2,5-Diphenylpyrrolidine

Rel-(2R,5S)-2,5-Diphenylpyrrolidine

Cat. No.: B12832854
M. Wt: 223.31 g/mol
InChI Key: NAOGHMNKMJMMNQ-IYBDPMFKSA-N
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Description

Rel-(2R,5S)-2,5-Diphenylpyrrolidine is a chiral organic compound with the following structural formula:

C16H17N\text{C}_{16}\text{H}_{17}\text{N} C16​H17​N

It belongs to the class of pyrrolidine derivatives and features two phenyl groups attached to the pyrrolidine ring. The compound’s stereochemistry is defined by the (2R,5S) configuration.

Preparation Methods

a. Synthetic Routes

Several synthetic routes exist for the preparation of rel-(2R,5S)-2,5-Diphenylpyrrolidine. Here are two common methods:

  • Catalytic Hydrogenation of Phenylpyrrole:

    • Start with phenylpyrrole (2-phenylpyrrole).
    • Perform catalytic hydrogenation using a suitable hydrogen source (e.g., H₂ gas) and a metal catalyst (such as palladium on carbon, Pd/C).
    • The reaction yields this compound.
  • Diastereoselective Synthesis:

    • Begin with a chiral precursor, such as ®-(+)-1-phenylethylamine.
    • React the chiral amine with an appropriate aldehyde (e.g., benzaldehyde) under diastereoselective conditions.
    • The resulting product is this compound.

b. Industrial Production

Industrial-scale production methods typically involve the catalytic hydrogenation route due to its efficiency and scalability.

Chemical Reactions Analysis

Rel-(2R,5S)-2,5-Diphenylpyrrolidine can undergo various reactions:

    Oxidation: It can be oxidized to form the corresponding pyrrolidinone.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The phenyl groups can be substituted using appropriate reagents (e.g., halogens, amines).

Major products:

  • Oxidation: Pyrrolidinone derivative.
  • Reduction: Alcohol derivative.

Scientific Research Applications

Rel-(2R,5S)-2,5-Diphenylpyrrolidine finds applications in:

    Organic Synthesis: As a chiral building block in the synthesis of other compounds.

    Medicinal Chemistry: Potential use in drug development due to its stereochemistry and biological activity.

    Materials Science: Incorporation into polymers or materials for specific properties.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance:

  • In drug development, it may interact with molecular targets (e.g., receptors, enzymes) to exert therapeutic effects.
  • In materials science, it could influence material properties (e.g., rigidity, solubility).

Comparison with Similar Compounds

Rel-(2R,5S)-2,5-Diphenylpyrrolidine is unique due to its stereochemistry and phenyl substituents. Similar compounds include:

Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

(2S,5R)-2,5-diphenylpyrrolidine

InChI

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16+

InChI Key

NAOGHMNKMJMMNQ-IYBDPMFKSA-N

Isomeric SMILES

C1C[C@H](N[C@H]1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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